

Technical Guide: Physical Properties of 4-(Boc-amino)benzeneboronic acid pinacol ester

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-(Boc-amino)benzeneboronic
acid pinacol ester

Cat. No.: B153007

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of **4-(Boc-amino)benzeneboronic acid pinacol ester**, a key building block in synthetic organic chemistry. This document details its physicochemical characteristics, outlines standard experimental protocols for their determination, and illustrates a key synthetic application.

Core Physical and Chemical Properties

4-(Boc-amino)benzeneboronic acid pinacol ester, also known as tert-butyl N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate, is a widely used reagent, particularly in palladium-catalyzed cross-coupling reactions for the formation of carbon-carbon and carbon-heteroatom bonds. Its Boc-protected amine and boronic ester functionalities make it a versatile partner in the synthesis of complex molecules, including pharmaceuticals and functional materials.

Data Presentation: Physicochemical Properties

The quantitative physical and chemical data for **4-(Boc-amino)benzeneboronic acid pinacol ester** are summarized in the table below for ease of reference.

Property	Value	Reference(s)
CAS Number	330793-01-6	[1]
Molecular Formula	C ₁₇ H ₂₆ BNO ₄	[1]
Molecular Weight	319.20 g/mol	[1]
Appearance	White to off-white solid, crystals, or powder	[2]
Melting Point	167-170 °C	[1][2]
Solubility	While quantitative data for this specific compound is not readily available, pinacol esters of phenylboronic acids generally exhibit high solubility in organic solvents such as chloroform, and moderate to high solubility in ethers and ketones.[3][4] The compound is used in solvents like dioxane for synthesis.[2]	
¹ H NMR (400 MHz, DMSO-d ₆)	δ 9.53 (s, 1H), 7.56 (d, J = 8.5 Hz, 2H), 7.47 (d, J = 8.5 Hz, 2H), 1.48 (s, 9H), 1.29 (s, 12H)	[2]

Experimental Protocols

Detailed methodologies for the determination of key physical properties are provided below. These protocols represent standard laboratory practices.

Melting Point Determination

The melting point is a critical indicator of purity. A sharp melting range close to the literature value suggests high purity, whereas a broad and depressed range indicates the presence of impurities.

Methodology:

- **Sample Preparation:** A small amount of the crystalline **4-(Boc-amino)benzeneboronic acid pinacol ester** is finely crushed and packed into a capillary tube to a height of 1-2 mm.
- **Apparatus Setup:** The capillary tube is placed in a calibrated melting point apparatus, adjacent to a thermometer or temperature probe.
- **Measurement:** The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.
- **Data Recording:** The temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid are recorded. This range is reported as the melting point.

¹H NMR Spectroscopy for Structural Confirmation

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is used to confirm the chemical structure of the molecule by analyzing the chemical environment of its hydrogen atoms.

Methodology:

- **Sample Preparation:** Approximately 5-10 mg of the compound is dissolved in about 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
- **Data Acquisition:** The NMR tube is placed in the spectrometer. The spectrum is acquired using a standard pulse sequence on a 400 MHz or higher field instrument. Key parameters include the spectral width, acquisition time, and relaxation delay.
- **Data Processing:** The resulting Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected. The chemical shifts (δ) are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
- **Analysis:** The chemical shifts, integration values (relative number of protons), and coupling patterns (multiplicity) of the peaks are analyzed to confirm that they match the expected structure of **4-(Boc-amino)benzeneboronic acid pinacol ester**.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

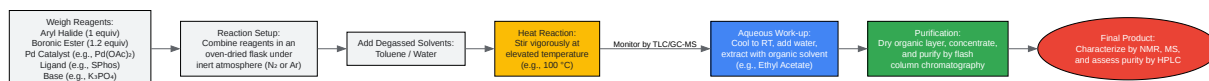
HPLC is a primary technique for assessing the purity of the compound by separating it from any impurities.

Methodology:

- **Sample Preparation:** A stock solution of the compound is prepared by accurately weighing and dissolving it in a suitable solvent (e.g., acetonitrile or a mixture of the mobile phase) to a known concentration (e.g., 1 mg/mL). The solution is filtered through a 0.45 μm syringe filter.
- **Chromatographic Conditions:** A reverse-phase C18 column is typically used. The mobile phase often consists of a gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile with 0.1% formic acid). The flow rate is typically set to 1.0 mL/min, and the column temperature is maintained (e.g., at 30°C).
- **Detection:** A UV detector is used, with the wavelength set to a value where the compound has strong absorbance (e.g., 254 nm).
- **Analysis:** A small volume (e.g., 10 μL) of the sample solution is injected. The purity is determined by calculating the peak area percentage of the main component relative to the total area of all peaks in the chromatogram.

Mandatory Visualization

The following diagram illustrates a typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction, a cornerstone application for **4-(Boc-amino)benzeneboronic acid pinacol ester**. This reaction is fundamental in drug development for creating biaryl structures.



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Caption: Workflow for Suzuki-Miyaura Cross-Coupling.

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- To cite this document: BenchChem. [Technical Guide: Physical Properties of 4-(Boc-amino)benzeneboronic acid pinacol ester]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b153007#4-boc-amino-benzeneboronic-acid-pinacol-ester-physical-properties]

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